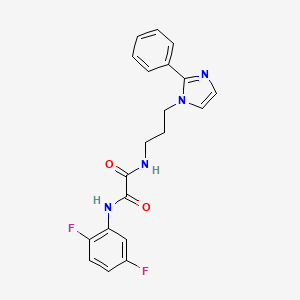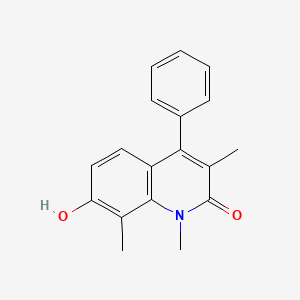
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a hydroxy group at the 7th position, three methyl groups at the 1st, 3rd, and 8th positions, and a phenyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 2nd position can be reduced to form a dihydroquinoline derivative.
Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activity.
Reduction: Dihydroquinoline derivatives with altered electronic properties.
Substitution: Various substituted quinoline derivatives with diverse functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The hydroxy group at the 7th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group at the 4th position can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolone: Lacks the phenyl group at the 4th position and has different biological activities.
7-Hydroxy-4-phenylquinoline: Similar structure but lacks the methyl groups at the 1st, 3rd, and 8th positions.
1,3,8-Trimethylquinoline: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
Uniqueness
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to the combination of its hydroxy, methyl, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
特性
IUPAC Name |
7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBUWCHSWPVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
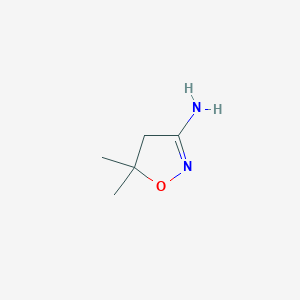

![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)

![(2Z)-8-ethoxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2960606.png)
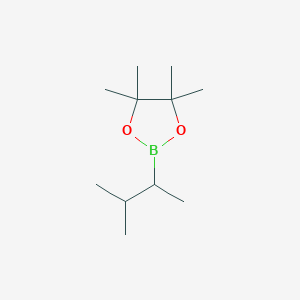
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)
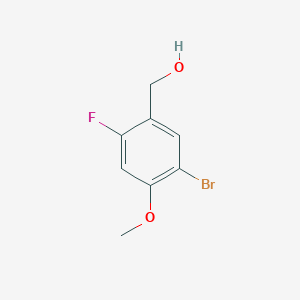
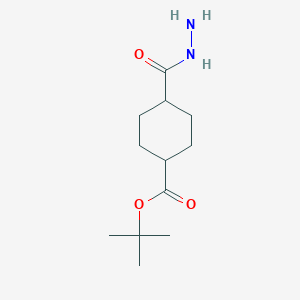
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)
![3-Tert-butyl-6-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2960617.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2960621.png)
